Beyond its role in peptide synthesis, Boc-Ala-ONp finds application in studying enzyme activity. This molecule serves as a substrate for various enzymes, including:
Boc-Ala-ONp, also known as N-Boc-L-alanine 4-nitrophenyl ester, is a synthetic compound commonly used in peptide synthesis []. It belongs to a class of molecules known as protected amino acid derivatives. The "Boc" group (tert-butyloxycarbonyl) protects the amino group (NH2) of the L-alanine amino acid, while the "ONp" group (4-nitrophenyl ester) activates the carboxylic acid (COOH) group for peptide bond formation. Boc-Ala-ONp plays a significant role in the field of organic chemistry, particularly in the creation of peptides with specific amino acid sequences.
Boc-Ala-ONp possesses a unique structure with several key features (shown in [Figure 1]):
Boc-Ala-ONp acts as an activated amino acid building block. The nucleophilic amine group of another amino acid or peptide attacks the carbonyl carbon of the 4-nitrophenyl ester, forming a new peptide bond and releasing the 4-nitrophenol byproduct.
Balanced chemical equation (using glycine as the attacking amino acid):
Boc-Ala-ONp + H2N-CH2-COOH (Glycine) -> Boc-Ala-Gly-OH + p-NO2-C6H4-OH
After peptide synthesis, the Boc protecting group is removed using acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino group in the final peptide product [].